molecular formula C8H10N2O3S B1528245 2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide CAS No. 49666-97-9

2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide

Cat. No. B1528245
CAS RN: 49666-97-9
M. Wt: 214.24 g/mol
InChI Key: JNHQQVREOUKNBH-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques provide information about the compound’s atomic connectivity, molecular geometry, and electronic structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The presence of the sulfonamide group could make it susceptible to reactions such as hydrolysis, while the aminophenyl group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Research

2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide: has been studied for its potential in anticancer therapy. Research indicates that derivatives of this compound can intercalate with DNA, thereby inhibiting cancer cell growth . The compound’s ability to induce apoptosis and arrest the cell cycle in cancer cells makes it a promising candidate for chemotherapeutic drug development .

Pharmacological Synthesis

In pharmacology, this compound is utilized in the synthesis of biologically active molecules. It serves as a building block for creating compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antifungal, antiviral, and analgesic properties .

Biochemistry Applications

In biochemistry, 2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide is used as a reagent for synthesizing complex molecules. Its structure allows for the formation of heterocycles, which are crucial in the development of various biochemical compounds .

Industrial Applications

This compound finds applications in the industrial sector, particularly in the synthesis of dyes and pigments. Its chemical properties facilitate the creation of colorants used in various manufacturing processes .

Environmental Impact Studies

The environmental impact of 2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide and its derivatives is an area of active research. Studies focus on understanding the compound’s behavior in ecosystems and its potential effects on flora and fauna .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide are used as analytical reagents. They assist in the detection and quantification of other substances due to their specific reactivity and the ability to form identifiable complexes .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of similar compounds, it could be of interest in fields such as medicinal chemistry or drug discovery .

properties

IUPAC Name

2-(2-aminophenyl)-2-oxoethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c9-7-4-2-1-3-6(7)8(11)5-14(10,12)13/h1-4H,5,9H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHQQVREOUKNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)-2-oxoethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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